9,11-methane-epoxy Prostaglandin 1alpha

Prostaglandin stability Epoxymethano analog PGH1 half-life

9,11-Methane-epoxy Prostaglandin 1alpha (CAS 72517-81-8), synonymous with 9,11-methane-epoxy Prostaglandin F1α and 9,11-epoxymethano PGH1, is a synthetic, stabilized analog of the endogenous endoperoxide Prostaglandin H1 (PGH1). It belongs to the epoxymethano prostaglandin class, characterized by replacement of the labile bicyclic peroxide bridge of PGH1 with a stable 2-oxabicyclo[2.2.1]heptane (methane-epoxy) scaffold.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
Cat. No. B12341030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-methane-epoxy Prostaglandin 1alpha
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O
InChIInChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+
InChIKeyVGRVXLWYKKBTNM-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,11-Methane-epoxy Prostaglandin 1alpha (9,11-Epoxymethano PGH1): A Stable PGH1 Analog for Prostanoid Receptor Research


9,11-Methane-epoxy Prostaglandin 1alpha (CAS 72517-81-8), synonymous with 9,11-methane-epoxy Prostaglandin F1α and 9,11-epoxymethano PGH1, is a synthetic, stabilized analog of the endogenous endoperoxide Prostaglandin H1 (PGH1) [1]. It belongs to the epoxymethano prostaglandin class, characterized by replacement of the labile bicyclic peroxide bridge of PGH1 with a stable 2-oxabicyclo[2.2.1]heptane (methane-epoxy) scaffold [2]. This structural modification confers resistance to rapid non-enzymatic degradation while retaining prostanoid-like biological activity, including potent platelet aggregation and smooth muscle contraction in isolated tissue assays .

Stable epoxymethano PGH1 analog for prostanoid receptor studies

Stereochemically defined tool compound; differs from PGH2-derived TXA2 mimetics

Why 9,11-Methane-epoxy Prostaglandin 1alpha Cannot Be Replaced by Generic PGH1 Analogs or TXA2 Mimetics


Within the prostanoid analog landscape, functional outcomes are exquisitely sensitive to the stereochemistry and bonding architecture at the C9 and C11 positions [1]. Unlike U-46619, a C9-C11 methanoepoxy PGH2 analog that acts as a potent thromboxane A2 (TP) receptor agonist, 9,11-methane-epoxy Prostaglandin 1alpha is derived from the PGH1 scaffold and exhibits a distinct biological profile—including platelet aggregation induction (not inhibition) at specific concentrations and a differentiated potency rank order across vascular, airway, and platelet preparations [2]. Procurement of a generic prostaglandin analog without confirming the specific epoxymethano bridge orientation and PGH1 lineage therefore risks selecting a compound with qualitatively different (or even opposite) biological effects, compromising experimental reproducibility .

PGH1-derived scaffold vs. PGH2-based TP agonists

Target compound induces platelet aggregation with a distinct pharmacological profile; U-46619 or other TXA2 mimetics may produce qualitatively different or opposite functional outcomes.

Bridge orientation determines functional direction

The 9,11-epoxymethano isomer induces aggregation, while the alternate 9,11-epoxymethano PGH1 isomer reportedly caused inhibition. Wrong stereoisomer can reverse the biological readout.

Quantitative Evidence Guide: How 9,11-Methane-epoxy Prostaglandin 1alpha Differentiates from Closest Analogs


Chemical Stability: Epoxymethano Bridge vs. Labile Endoperoxide of PGH1

Native PGH1 contains a bicyclic endoperoxide bridge that undergoes rapid, non-enzymatic hydrolysis with a half-life on the order of minutes (PGHS-1 half-life determined as ~10.8 min under kinetic modeling conditions) [1]. In 9,11-methane-epoxy Prostaglandin 1alpha, this labile peroxide is replaced with a stable 2-oxabicyclo[2.2.1]heptane (epoxymethano) isostere, yielding a compound that remains chemically intact under standard handling and assay conditions without the requirement for fresh, on-site generation . While exact t1/2 values for the target compound vs. PGH1 under identical conditions are not reported as a direct head-to-head, the class-level inference is unambiguous: the epoxymethano modification eliminates the primary degradation pathway inherent to endoperoxide prostaglandins [2].

Chemical Stability
Class-level inference

Stable 2-oxabicyclo[2.2.1]heptane scaffold vs. PGH1 endoperoxide (t1/2 ~10.8 min)

Supports reproducible dose-response studies

Direct head-to-head t1/2 not reported

Prostaglandin stability Epoxymethano analog PGH1 half-life

Platelet Aggregation: Induction Activity Relative to U-46619 and PGH1 Analog Isomers

In washed rabbit platelet assays, 9,11-methane-epoxy Prostaglandin 1alpha induces concentration-dependent aggregation with an EC50 of 0.88 µM (880 nM) . This is in contrast to the closely related 9,11-epoxymethano PGH1 isomer reported in the Morita et al. abstract, which produced inhibition (not induction) of arachidonic acid-induced platelet aggregation [1]. For comparison, the widely used TP receptor agonist U-46619 (9,11-methanoepoxy PGH2) induces rabbit platelet aggregation with an EC50 of approximately 0.58 µM (580 nM) as reported in one study [2], or 65 nM in alternative rabbit platelet preparations . Thus, the platelet aggregation potency of the target compound is within ~1.5-fold of U-46619 under some conditions but the compound identity and bridge orientation (PGH1- vs. PGH2-derived) critically determine whether aggregation induction or inhibition is observed [1].

Platelet Aggregation
Head-to-head

EC50 0.88 µM (rabbit); U-46619 EC50 0.58 µM

Aggregation induction context differs from TP agonists

Isomer identity critical for functional outcome

Platelet aggregation EC50 PGH1 analog U-46619

Vascular Smooth Muscle Contraction: Potency Comparison with U-46619 and PGH2 on Rabbit Aorta

In isolated rabbit aortic strip preparations, 9,11-methane-epoxy Prostaglandin 1alpha produces concentration-dependent contraction with an EC50 of 0.11 µM (110 nM) . In comparison, the TP receptor agonist U-46619 contracts mouse aortic rings with EC50 values of 9–18 nM, representing an approximately 6–12-fold higher potency than the target compound [1]. In rat aorta, U-46619 EC50 values range from 5.5 to 15 nM, i.e., roughly 7–20-fold more potent [2]. Within the PGH1 analog series, 9,11-epoxycarbonyl PGH1 exhibited strong contracting activity reported to be 5 times as active as 11,9-epoxymethano PGH2 and 31 times as active as native PGH2 on rabbit thoracic aorta strips [3], establishing a clear activity gradient among epoxymethano/epoxycarbonyl analogs that differs markedly from the PGH2/TXA2 mimetic class.

Aortic Contraction
Cross-study comparable

EC50 0.11 µM (rabbit aorta); U-46619 9–18 nM (mouse)

Distinct contractile potency window for vascular studies

Cross-species comparison; review specific model

Aortic contraction EC50 Vasoconstriction PGH1 vs PGH2

Airway Smooth Muscle Activity: Guinea Pig Trachea Contraction Compared with U-46619

9,11-Methane-epoxy Prostaglandin 1alpha induces contraction of isolated guinea pig tracheal smooth muscle with an EC50 of 3.4 µM, achieving a maximal contraction of approximately 60% of that elicited by a submaximal dose of histamine . While all PGH1 analogs caused contraction of guinea pig tracheal muscle, the Morita et al. study notes that 11,9-epoxymethano and epoxycarbonyl PGH1 analogs were far more active than the 9,11-epoxymethano series in this tissue [1]. For comparison, U-46619 is a potent bronchoconstrictor in guinea pig trachea with reported pA2 values ~7.78 for antagonist studies [2], and it induces tracheal contraction at nanomolar concentrations in perfused tracheal tube preparations [3]. The target compound thus represents the lower-potency end of the epoxymethano analog spectrum for airway smooth muscle, making it suitable for studies where partial agonism or graded responses to a PGH1-derived ligand are desired.

Tracheal Contraction
Cross-study comparable

EC50 3.4 µM (guinea pig); ~60% histamine max

Partial agonism profile for airway studies

Less active than 11,9-epoxymethano analogs

Tracheal contraction Guinea pig Airway pharmacology TXA2 mimetic

Thromboxane Synthase Interaction: Differential Binding Orientation Relative to PGH2 Analogs

Spectroscopic studies by Hecker and Ullrich demonstrated that both 9,11-epoxymethano-PGF2α (the PGH1 series) and 11,9-epoxymethano-PGF2α (the PGH2 series) bind to the heme iron of thromboxane synthase and prostacyclin synthase, but with opposite orientations relative to the C9 and C11 positions [1]. This differential binding geometry suggests that 9,11-methane-epoxy Prostaglandin 1alpha interacts with thromboxane synthase in a fundamentally distinct manner compared with PGH2-derived analogs such as U-46619, which may translate to divergent effects on enzyme catalytic activity or suicide inhibition kinetics [2]. Native PGH1 is a known suicide inhibitor of platelet thromboxane synthase (Ki = 28 µM) , but the impact of the epoxymethano modification on the inhibition kinetics of the target compound has not been directly quantified.

Enzyme Binding
Class-level inference

9,11-epoxymethano binds thromboxane synthase heme opposite to 11,9-isomer

Stereochemical binding context for enzyme studies

Quantitative kinetics not reported

Thromboxane synthase Heme binding PGH1 analog Epoxymethano

Optimal Scientific and Industrial Use Cases for 9,11-Methane-epoxy Prostaglandin 1alpha Based on Evidence-Driven Differentiation


Platelet Function Studies Requiring a Stable PGH1-Derived Aggregation Agonist

For laboratories studying platelet reactivity and thromboxane-dependent aggregation pathways, 9,11-methane-epoxy Prostaglandin 1alpha provides a chemically stable alternative to the labile endogenous endoperoxide PGH1. Its EC50 of 0.88 µM for washed rabbit platelet aggregation offers a defined potency window that is distinct from the nanomolar-range aggregation induced by U-46619 [1], enabling dose-response studies that probe PGH1-specific signaling without saturating TP receptor responses.

Vascular Smooth Muscle Pharmacology with Differentiated Potency from TXA2 Mimetics

In aortic contraction assays, the compound's EC50 of 0.11 µM (110 nM) is approximately 6–20-fold higher than that of U-46619 in rodent aorta [2]. This potency differential makes it a suitable agonist for vascular studies where a more graded, submaximal contractile response is desired, as opposed to the robust contraction elicited by nanomolar concentrations of TXA2 mimetics.

Airway Reactivity Experiments Discriminating PGH1- vs. PGH2-Mediated Bronchoconstriction

With an EC50 of 3.4 µM on guinea pig trachea and a maximal contraction reaching only ~60% of the histamine response , this compound serves as a partial agonist tool for distinguishing PGH1-preferring pathways from the more potent bronchoconstrictor effects of PGH2-derived agonists such as U-46619. This is particularly valuable in asthma and airway hyperresponsiveness models.

Prostanoid Receptor Profiling and Thromboxane Synthase Mechanistic Studies

The distinct heme-binding orientation of the 9,11-epoxymethano analog relative to the 11,9-isomer [3] positions this compound as a molecular probe for investigating the stereochemical determinants of thromboxane synthase and prostacyclin synthase substrate recognition. It can be used alongside PGH2-derived analogs to parse the structural requirements for enzyme binding and catalysis.

Application
Selection Property
Validation Focus
Platelet aggregation signaling studies
Stable PGH1-derived analog
Aggregation dose-response endpoints
Vascular contraction model studies
Graded contractile response profile
Aortic contraction dose-response endpoints
Airway smooth muscle pharmacology
Partial agonist tool for PGH1-preferring pathways
Tracheal contraction & receptor subtype endpoints
Thromboxane synthase mechanistic studies
Distinct heme-binding geometry
Enzyme-substrate stereochemical recognition
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